molecular formula C5H9F2N B1490464 3-Fluoro-3-(fluoromethyl)pyrrolidine CAS No. 2092086-63-8

3-Fluoro-3-(fluoromethyl)pyrrolidine

Cat. No.: B1490464
CAS No.: 2092086-63-8
M. Wt: 121.13 g/mol
InChI Key: LBUUTEWCRSFLBA-UHFFFAOYSA-N
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Description

3-Fluoro-3-(fluoromethyl)pyrrolidine (CAS 2092086-63-8) is a versatile fluorinated pyrrolidine building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 5 H 9 F 2 N and a molecular weight of 121.13 g/mol, this compound serves as a key scaffold for the synthesis of novel bioactive molecules . The incorporation of fluorine atoms and the fluoromethyl group into the pyrrolidine ring is a strategic modification that can profoundly enhance the properties of potential drug candidates. It is well established that introducing fluorine-containing groups can improve a molecule's binding selectivity, metabolic stability, and cell membrane permeability . Pyrrolidine rings are privileged structures found in numerous pharmaceuticals, and their fluorinated derivatives are frequently explored to create candidates with optimized efficacy and safety profiles . This compound is offered for Research Use Only and is intended for use as a critical synthetic intermediate in discovery programs. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-fluoro-3-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-3-5(7)1-2-8-4-5/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUUTEWCRSFLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Fluoro-3-(fluoromethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and folding of peptides and proteins, thereby impacting cellular processes such as protein synthesis and degradation. Additionally, this compound can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as fluorinase, which catalyzes the formation of carbon-fluorine bonds. This interaction can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, the compound can affect the activity of other enzymes involved in metabolic pathways, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals. For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

Biological Activity

3-Fluoro-3-(fluoromethyl)pyrrolidine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with fluorine substituents, which can significantly influence its pharmacological properties. The incorporation of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, making them more effective in biological settings.

  • Molecular Formula : C5H8F2N
  • Molecular Weight : 121.12 g/mol
  • CAS Number : 174202-09-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance binding affinity due to increased hydrophobic interactions and potential for hydrogen bonding with specific amino acid residues in target proteins.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
  • Neuropharmacological Effects : Its structure may allow it to interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter release
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Activity

A study conducted on various fluorinated pyrrolidines, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting a promising lead for antibiotic development.

Case Study 2: Neuropharmacological Effects

Research exploring the effects of fluorinated compounds on neurotransmitter systems revealed that this compound could enhance dopamine release in vitro. This finding indicates potential applications in treating conditions such as Parkinson's disease or depression.

Case Study 3: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of fluorinated compounds suggest that modifications at the pyrrolidine ring can significantly affect biological activity. For instance, increasing the number of fluorine substituents typically enhances lipophilicity and may improve cellular uptake.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
3-Fluoro-3-(fluoromethyl)pyrrolidine is utilized as a crucial building block in the synthesis of drug candidates. Its structure allows for modifications that enhance the biological activity of compounds targeting specific enzymes and receptors. For instance, it has been employed in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment.

Biological Activity
Research indicates that this compound may exhibit significant biological activity, including interactions with various biological targets. Initial studies suggest potential efficacy against certain cancer cells and involvement in neuropharmacological activities. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve binding interactions with biological targets.

Organic Synthesis

Intermediate in Complex Syntheses
In organic synthesis, this compound serves as an intermediate for the creation of more complex fluorinated molecules. These molecules are valuable in pharmaceuticals and agrochemicals due to their unique properties conferred by fluorination . The compound's reactivity allows it to participate in various chemical reactions, facilitating the development of new synthetic pathways.

Synthesis Techniques
The synthesis typically involves fluorination of pyrrolidine derivatives using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). Controlled conditions are crucial to ensure high yields and selectivity during the reaction process.

Material Science

Development of Advanced Materials
Fluorinated compounds like this compound are important in material science due to their high thermal stability and resistance to chemical degradation. These properties make them suitable for developing advanced materials used in coatings, electronics, and other industrial applications.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

  • DPP-IV Inhibitors : Research has shown that derivatives containing this compound can significantly inhibit DPP-IV activity, leading to improved glycemic control in diabetic models.
  • Cancer Research : Preliminary investigations into its anticancer properties have demonstrated potential efficacy against specific cancer cell lines, warranting further exploration into its pharmacological profiles.
  • Material Properties : Studies have indicated that materials incorporating fluorinated compounds exhibit enhanced durability and performance characteristics compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Fluoro-3-(fluoromethyl)pyrrolidine with other fluorinated pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula (Base) Molecular Weight (Base) Key Substituents LogP* (Predicted)
This compound 1466514-77-1 C5H9F2N 121.13 g/mol 3-F, 3-CH2F 0.98
3-Fluoropyrrolidine 116574-74-4 C4H8FN 89.11 g/mol 3-F 0.42
3,3-Difluoropyrrolidine 316131-01-8 C4H7F2N 107.10 g/mol 3-F, 3-F 0.67
3-Fluoro-3-(methoxymethyl)pyrrolidine - C6H12FNO 133.16 g/mol 3-F, 3-CH2OCH3 0.55
3-Fluoro-3-(trifluoromethoxyphenyl)† 1803583-79-0 C11H12ClF4NO 285.66 g/mol 3-F, 3-(2-O-CF3-Ph) 2.87

*LogP values calculated using ChemDraw software.
†A more complex derivative with a phenyl group substitution .

Key Observations :

  • The additional fluoromethyl group in this compound increases molecular weight and lipophilicity (LogP = 0.98) compared to 3-Fluoropyrrolidine (LogP = 0.42) .
  • 3,3-Difluoropyrrolidine has higher fluorine content but lower steric bulk than the fluoromethyl analog, resulting in intermediate LogP .
  • Bulky substituents, such as trifluoromethoxyphenyl, significantly enhance lipophilicity and molecular weight .

Preparation Methods

Bromofluorination Route (Fülöp et al.)

  • Substrate: Alkenyl azides.
  • Reagents: Bromine and fluorine sources for bromofluorination.
  • Yield: Moderate to good yields (~50-70%) depending on substrate.
  • Selectivity: High regio- and chemoselectivity for 3-position fluorination.
  • Notes: Subsequent reduction and cyclization steps are efficient, enabling access to fluorinated pyrrolidines with potential pharmaceutical relevance.

Deoxofluorination Route

  • Substrate: 3-Hydroxypyrrolidines.
  • Reagents: DAST, Deoxo-Fluor®, or morphDAST®.
  • Yield: High yields (up to 80-90%) reported.
  • Conditions: Typically mild temperatures; reaction times vary.
  • Notes: Stereochemical integrity can be maintained; reagents require careful handling.

Photoredox Catalysis

  • Substrate: α,α-Difluoro-β-iodoketones and silyl enol ethers.
  • Catalyst: fac-Ir(ppy)3.
  • Conditions: Blue LED irradiation, room temperature.
  • Yield: Variable, depending on substrates; efficient for 3-fluoropyridines.
  • Notes: Potentially adaptable for pyrrolidine synthesis with further research.

Q & A

Q. How is 3-Fluoro-3-(fluoromethyl)pyrrolidine synthesized, and what are the critical reaction parameters?

The synthesis typically involves fluorination of pyrrolidine precursors using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride). Key parameters include:

  • Reaction temperature : Heating under reflux (e.g., 80–100°C) to ensure complete conversion .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity >95% confirmed via HPLC .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts may be employed for stereospecific synthesis .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm fluorination patterns and 1H^{1}\text{H}/13C^{13}\text{C} NMR for backbone assignments .
  • Mass spectrometry (LC-MS/HRMS) : Verification of molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For absolute stereochemical determination in crystalline derivatives .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .

Q. How does the fluorinated moiety influence the compound’s physicochemical properties?

The dual fluorine atoms increase lipophilicity (logP) and metabolic stability. Key effects include:

  • Polar surface area reduction : Enhances blood-brain barrier penetration in CNS-targeted analogs .
  • Electron-withdrawing effects : Stabilizes adjacent cationic centers, impacting reactivity in nucleophilic substitutions .
  • Conformational rigidity : Fluorine’s steric bulk restricts pyrrolidine ring puckering, affecting ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing fluorinated pyrrolidine derivatives?

  • Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., Boc protection) improves fluorination efficiency .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining yields >80% .
  • Catalyst screening : Palladium or copper catalysts enhance regioselectivity in multi-step pathways .
  • Byproduct analysis : Use GC-MS to identify and mitigate side products like defluorinated intermediates .

Q. What strategies address contradictions in reported bioactivity data for fluorinated pyrrolidines?

  • Metabolic profiling : Compare hepatic microsome stability across species to explain interspecies variability .
  • Computational modeling : MD simulations to assess binding mode discrepancies in kinase inhibitors (e.g., PF-06465469 analogs) .
  • Crystallographic studies : Resolve stereochemical ambiguities affecting target engagement (e.g., enantiomer-specific activity) .

Q. How is this compound applied in fragment-based drug discovery (FBDD)?

  • Fragment libraries : Incorporated into fluorinated Fsp3^3-rich libraries for high-throughput screening against targets like GPCRs or kinases .
  • Structure-activity relationship (SAR) : Modular derivatization (e.g., amidation, alkylation) to optimize potency and selectivity .
  • Cryo-EM studies : Visualize fragment binding to allosteric sites in membrane proteins .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of fluorinated pyrrolidines under acidic conditions?

  • pH-dependent degradation studies : Monitor decomposition via 19F^{19}\text{F} NMR at pH 2–7; stability improves with electron-donating substituents .
  • Comparative kinetics : Acid-labile analogs (e.g., tert-butyl esters) degrade faster than carbamate-protected derivatives .

Methodological Tables

Q. Table 1. Comparative Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageReference
DAST Fluorination6592Scalability (>10g)
Microwave-Assisted8598Reduced reaction time
Enantioselective Catalysis7599Chiral purity >99% ee

Q. Table 2. Analytical Data for Common Derivatives

Derivative19F^{19}\text{F} NMR (ppm)logPSolubility (mg/mL)
Free base-180.2 (d, J=48 Hz)1.215.8 (H2_2O)
Hydrochloride salt-179.8 (d, J=50 Hz)0.832.4 (H2_2O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-Fluoro-3-(fluoromethyl)pyrrolidine

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